REACTION_CXSMILES
|
[F:1][C:2]1[C:9]([O:10][CH3:11])=[CH:8][CH:7]=[C:6]([F:12])[C:3]=1[CH:4]=[O:5].[BH4-].[Na+]>C(O)C>[F:1][C:2]1[C:9]([O:10][CH3:11])=[CH:8][CH:7]=[C:6]([F:12])[C:3]=1[CH2:4][OH:5] |f:1.2|
|
Name
|
|
Quantity
|
600 mg
|
Type
|
reactant
|
Smiles
|
FC1=C(C=O)C(=CC=C1OC)F
|
Name
|
|
Quantity
|
65.9 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After stirring at 0° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 0° C.
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was quenched with water
|
Type
|
EXTRACTION
|
Details
|
extracted three times with methyl tert-butyl ether
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with water and saturated aqueous sodium chloride solution
|
Type
|
CUSTOM
|
Details
|
dried with a phase separation cartridge
|
Type
|
CUSTOM
|
Details
|
gave 550 mg (89% of theory) of the target compound
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
FC1=C(C(=CC=C1OC)F)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |